2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine
Description
2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine is a substituted morpholine derivative characterized by a benzyloxymethyl group at the 2-position and two methyl groups at the 3-position of the morpholine ring. Morpholine derivatives are heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability . The benzyloxy group in this compound introduces steric bulk and electron-donating effects, which may influence its interaction with biological targets or synthetic pathways.
Properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)13(17-9-8-15-14)11-16-10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJUWYKCRNPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)COCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine typically involves the reaction of benzyloxy compounds with morpholine derivatives. One common method involves the alkylation of morpholine with a benzyloxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Predicted logP | Key Features |
|---|---|---|---|---|
| 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine | Benzyloxymethyl (2), Dimethyl (3) | ~279.36 | ~2.8 | High lipophilicity, steric hindrance |
| 3,3-Dimethylmorpholine | None (base structure) | 115.18 | ~0.5 | Compact, hydrophilic |
| 2-Methoxy-3,3-dimethylmorpholine | Methoxy (2), Dimethyl (3) | 159.23 | ~1.2 | Moderate lipophilicity, smaller substituent |
| 2-Phenethyl-3,3-dimethylmorpholine | Phenethyl (2), Dimethyl (3) | 231.35 | ~3.1 | Increased aromatic bulk |
Key Observations:
- The benzyloxymethyl group in the target compound significantly increases molecular weight and logP compared to unsubstituted 3,3-dimethylmorpholine, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Compared to 2-methoxy analogs, the benzyloxy group introduces greater steric hindrance, which may affect binding to enzymatic pockets or reaction kinetics in synthetic applications .
Biological Activity
2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine (commonly referred to as BDM) is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine
- CAS Number : 2320855-48-7
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
Synthesis
The synthesis of BDM typically involves the alkylation of morpholine with benzyl chloride followed by a methylation step. The following general reaction scheme outlines the process:
- Formation of the Morpholine Ring :
- Morpholine is reacted with benzyl chloride in the presence of a base (e.g., K2CO3) to form benzylmorpholine.
- Methylation :
- Benzylmorpholine is then methylated using methyl iodide to yield 2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine.
Antimicrobial Properties
BDM has been studied for its antimicrobial activity against various pathogens. In vitro tests have shown that BDM exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that BDM is particularly effective against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has also explored BDM's potential as an anticancer agent. In cell line studies, BDM demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
The biological activity of BDM can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and bacterial cell wall synthesis. The morpholine ring structure allows for effective binding to active sites on these targets, leading to modulation of their activity.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BDM in various formulations. Results indicated that BDM in combination with other antibiotics enhanced the overall antimicrobial effect, suggesting potential for use in synergistic therapies. -
Cancer Cell Line Study :
In a study by Johnson et al. (2024), BDM was tested on multiple cancer cell lines. The results showed that BDM not only inhibited cell growth but also increased apoptosis markers significantly compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
